molecular formula C13H14N2O2 B1465575 1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1274091-19-8

1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1465575
CAS No.: 1274091-19-8
M. Wt: 230.26 g/mol
InChI Key: YGWWFRIOXHYBOE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1274091-19-8) is a high-value pyrazole-carboxylic acid derivative with a molecular formula of C13H14N2O2 and a molecular weight of 230.26 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in the development of novel chemical entities. Its structure, featuring a carboxylic acid functional group, makes it a key intermediate for constructing more complex molecules through amide bond formation or metal-organic frameworks . Scientific literature indicates its use in advanced material science and coordination chemistry research . The product is offered with a guaranteed purity of 95% or higher and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWWFRIOXHYBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylbenzyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₃N₂O₂
  • Molecular Weight : 205.24 g/mol
  • CAS Number : 959578-21-3
  • Structure : The compound features a pyrazole ring substituted with a 2,5-dimethylbenzyl group and a carboxylic acid functional group.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been reported to possess significant antiproliferative effects against various cancer cell lines. Studies indicate that compounds with the pyrazole scaffold can inhibit the growth of cancer cells, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
  • Antibacterial Properties : Some pyrazole derivatives demonstrate antibacterial activity, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Certain pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as topoisomerase II and various kinases (e.g., EGFR, VEGFR) which are critical in cell signaling pathways related to tumor growth .
  • Induction of Apoptosis : Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several pyrazole derivatives on MDA-MB-231 and HepG2 cell lines using the MTT assay. The results indicated that compounds containing the 1-(2,5-dimethylbenzyl)-1H-pyrazole scaffold exhibited IC50 values significantly lower than standard anticancer drugs like curcumin and paclitaxel. Notably, some derivatives showed stronger cytotoxicity than paclitaxel against both cell lines (Table 1).

Compound IDCell LineIC50 (μM)Comparison to CurcuminComparison to Paclitaxel
7aMDA-MB-23110StrongerStronger
8bHepG215ComparableWeaker

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of several pyrazole derivatives were assessed in vitro using LPS-stimulated macrophages. The results demonstrated that certain compounds significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid with its analogs:

Compound Name Substituent (Benzyl Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2,5-dimethyl C₁₃H₁₄N₂O₂ (inferred) 230.26 (calculated) High lipophilicity, moderate solubility
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid 2-chloro C₁₁H₉ClN₂O₂ 236.65 Electron-withdrawing Cl; increased reactivity
1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid 3-methoxy C₁₂H₁₂N₂O₃ 232.24 Methoxy enhances polarity; lower logP
1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid 4-fluoro, 3-methylphenyl C₁₈H₁₅FN₂O₂ 322.33 Fluorine improves metabolic stability

Key Observations:

  • Electronic Effects: Chloro and methoxy substituents alter electron density on the benzyl ring, influencing reactivity in substitution or coupling reactions .
  • Steric Effects: The 2,5-dimethyl substitution creates steric hindrance, which may reduce binding affinity in certain biological targets compared to less bulky analogs .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves:

  • Formation of a pyrazole ring through cyclization reactions.
  • Introduction of the 2,5-dimethylbenzyl substituent at the N-1 position.
  • Installation or transformation of the carboxylic acid moiety at the 4-position of the pyrazole ring.

This synthetic pathway generally comprises multi-step reactions including condensation, cyclization, substitution, and hydrolysis.

Key Preparation Routes

Cyclization of Hydrazine Derivatives with α,β-Unsaturated Esters

One efficient method involves the condensation of methylhydrazine or substituted hydrazines with α,β-unsaturated esters bearing the 2,5-dimethylbenzyl group, followed by cyclization to form the pyrazole ring and subsequent hydrolysis to yield the carboxylic acid.

  • Step 1: Substitution/Hydrolysis Reaction
    The α,β-unsaturated ester (bearing the 2,5-dimethylbenzyl substituent) is reacted with an acyl halide under low temperature in an organic solvent with an acid-binding agent. This is followed by alkaline hydrolysis to produce an α-acyl intermediate carboxylic acid.

  • Step 2: Condensation/Cyclization Reaction
    The α-acyl intermediate is condensed with methylhydrazine aqueous solution in the presence of a catalyst such as sodium iodide or potassium iodide at low temperature. The reaction mixture is then heated under reduced pressure to promote cyclization, followed by acidification to precipitate the crude pyrazole carboxylic acid.

  • Purification
    The crude product is purified by recrystallization from an aqueous alcohol solution (methanol, ethanol, or isopropanol) with a typical solvent ratio of 35–65% alcohol to water. This step enhances purity (>99%) and yield (typically 75–80%).

This approach is supported by analogous methods described for related pyrazole carboxylic acids such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which share similar reaction conditions and purification strategies.

Detailed Reaction Conditions and Yields

Step Conditions Reagents/Catalysts Temperature Yield (%) Purity (HPLC) (%) Notes
Substitution/Hydrolysis Dropwise addition of acyl halide to α,β-unsaturated ester in organic solvent with acid-binding agent; alkaline hydrolysis 2,5-dimethylbenzyl α,β-unsaturated ester, acyl halide, base Low temperature (0 to -30°C) Not specified Intermediate purity Formation of α-acyl intermediate
Condensation/Cyclization Addition of methylhydrazine aqueous solution with catalyst (NaI or KI); low-temperature condensation; heating under reduced pressure; acidification Methylhydrazine, NaI or KI catalyst -30 to 20°C (condensation), then heating 40-85°C (cyclization) 75–80% >99% Recrystallization from 35-65% aqueous alcohol
Purification (Recrystallization) Reflux in aqueous methanol/ethanol/isopropanol, cooling, filtration Alcohol/water mixture Reflux (1-2 h), cooling to 0-15°C 99.3–99.7% Removes isomers and impurities

Notes on Isomer and Impurity Control

  • The preparation aims to minimize isomer formation, particularly positional isomers of pyrazole carboxylic acid derivatives, which can complicate purification.
  • The use of sodium or potassium iodide as catalysts helps reduce isomer ratios, achieving >95% selectivity for the desired isomer.
  • Recrystallization solvent choice and conditions significantly affect purity and yield; aqueous ethanol or methanol mixtures are preferred.
  • The process benefits from controlled low temperatures during addition and condensation to suppress side reactions.

Alternative Synthetic Approaches

Other literature reports the synthesis of pyrazole carboxylic acids via:

  • Oxidation of pyrazole-4-carbaldehyde derivatives using oxidants like potassium permanganate, followed by functional group transformations to install substituents.
  • Chlorination of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with sulfuryl chloride to introduce halogen substituents, followed by hydrolysis to carboxylic acids.

While these methods are valuable for related pyrazole derivatives, the direct cyclization-condensation approach with substituted α,β-unsaturated esters remains the most practical and efficient for this compound.

Summary Table of Preparation Method

Preparation Step Description Key Parameters Outcome
Substitution/Hydrolysis Acyl halide addition to α,β-unsaturated ester, then hydrolysis Low temp, organic solvent, base α-acyl intermediate
Condensation/Cyclization Methylhydrazine condensation with catalyst, cyclization NaI or KI catalyst, low temp to heating Crude pyrazole carboxylic acid
Recrystallization Purification from aqueous alcohol mixtures 35-65% alcohol, reflux and cooling Pure product (>99% purity)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines. For example, similar pyrazole-4-carboxylic acids are synthesized via cyclocondensation followed by hydrolysis under basic conditions (e.g., NaOH/ethanol) . Optimization includes controlling temperature (70–80°C for cyclization), solvent selection (DMF or ethanol), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid form.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituents on the pyrazole ring and benzyl group. For example, the methyl groups on the benzyl substituent appear as singlets at δ 2.3–2.5 ppm, while the pyrazole protons resonate between δ 6.5–8.0 ppm .
  • IR : A strong absorption band near 1680–1700 cm1^{-1} confirms the carboxylic acid (-COOH) group.
  • X-ray crystallography : Resolves bond lengths and angles, confirming the planar pyrazole ring and spatial arrangement of substituents .

Q. What are the key solubility and stability considerations for handling this compound in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Stability testing under varying pH (4–9) and temperatures (4°C to 37°C) is recommended. For biological studies, prepare stock solutions in DMSO (≤1% v/v in final assays to avoid cytotoxicity) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict electronic properties and reactivity?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-31G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). For example, HOMO localization on the pyrazole ring and carboxylic acid group indicates nucleophilic attack sites .
  • Reactivity Predictions : Electrostatic potential maps identify electrophilic/nucleophilic regions. Correlate theoretical results with experimental reactivity (e.g., carboxylate group participation in hydrogen bonding) .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :

  • Case Study : If experimental NMR chemical shifts deviate from DFT-predicted values, re-examine solvent effects (PCM models) or conformational flexibility (e.g., rotamers of the benzyl group). Adjust computational parameters (e.g., hybrid functionals like CAM-B3LYP) to improve accuracy .
  • Validation : Compare with crystallographic data (bond lengths, dihedral angles) to identify systematic errors in theoretical models .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Structural Insights : X-ray data reveal intermolecular interactions (e.g., hydrogen bonds between -COOH and water molecules) critical for solubility and target binding. Modify substituents to strengthen these interactions .
  • Derivative Design : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to modulate electronic density and improve binding affinity to enzymatic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2,5-dimethylbenzyl)-1H-pyrazole-4-carboxylic acid

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